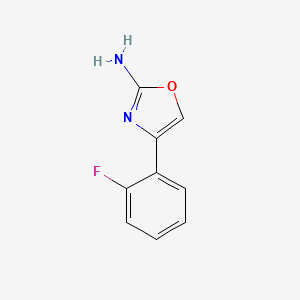

4-(2-Fluorophenyl)-1,3-oxazol-2-amine

Overview

Description

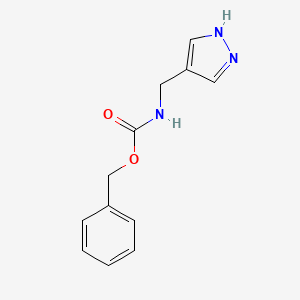

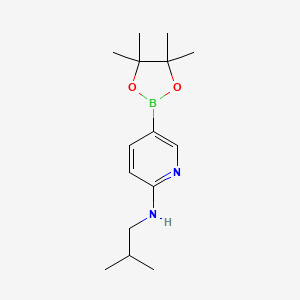

“4-(2-Fluorophenyl)-1,3-oxazol-2-amine” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would consist of an oxazole ring attached to a fluorophenyl group at the 4-position and an amine group at the 2-position. The presence of the electronegative fluorine atom could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

Again, without specific literature, it’s challenging to provide a detailed chemical reactions analysis for “4-(2-Fluorophenyl)-1,3-oxazol-2-amine”. In general, amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Scientific Research Applications

Antitumor Properties

A study by Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, closely related to 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. These compounds, including derivatives modified by fluorine atoms, demonstrated potent antitumor activity in vitro and in vivo, particularly against breast and ovarian tumors. Amino acid prodrugs of these compounds also showed promise for clinical evaluation due to their solubility and stability (Bradshaw et al., 2002).

Antimicrobial Activity

Karthikeyan et al. (2006) synthesized compounds bearing a 2,4-dichloro-5-fluorophenyl moiety, closely related to the oxazol-2-amine structure. These compounds showed promising antibacterial and antifungal activities, highlighting the potential of such structures in antimicrobial applications (Karthikeyan et al., 2006).

Synthesis of Hybrid Molecules

Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which included ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e nucleus. These compounds displayed varied antimicrobial, antilipase, and antiurease activities, suggesting their potential in pharmaceutical applications (Başoğlu et al., 2013).

Pharmaceutical Synthesis

Cram et al. (1987) described the use of oxazoles, including those substituted with fluorophenyl groups, as intermediates in pharmaceutical synthesis. These compounds can be converted to esters, acids, or amides, providing a versatile route for the synthesis of various pharmaceuticals (Cram et al., 1987).

Crystallographic Studies

Rybakov et al. (2002) conducted X-ray crystallographic studies on aminodienes containing an oxazole fragment. Their findings contribute to the understanding of molecular structures and interactions, which is crucial in drug design and material sciences (Rybakov et al., 2002).

Safety And Hazards

The safety and hazards of “4-(2-Fluorophenyl)-1,3-oxazol-2-amine” would depend on its physical and chemical properties. In general, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name |

4-(2-fluorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALJWFVYXIGPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-1,3-oxazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)